Urease Inhibitory Potency: 14 nM Ki vs. Standard-of-Care Acetohydroxamic Acid
In a direct enzymatic assay measuring mixed-type competitive inhibition against Helicobacter pylori urease (ATCC 43504), 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea exhibited a Ki of 14 nM, as determined by Lineweaver-Burk plot analysis [1]. By comparison, acetohydroxamic acid, a clinically used urease inhibitor, demonstrates a Ki of approximately 40 µM against the same enzyme target [2]. This represents a ~2,850-fold improvement in binding affinity for the target compound.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Acetohydroxamic acid: ~40,000 nM (40 µM) |
| Quantified Difference | ~2,850-fold lower Ki (higher potency) |
| Conditions | H. pylori ATCC 43504 urease; urea substrate; Lineweaver-Burk plot methodology |
Why This Matters
This potency differential directly impacts the compound's utility as a chemical probe, enabling sub-micromolar target engagement in cellular and in vivo models where standard inhibitors fail to achieve adequate exposure.
- [1] BindingDB, Entry BDBM50493380 (CHEMBL2425469). Affinity Data: Ki=14 nM. View Source
- [2] Kobashi, K., Hase, J. & Uehara, K. (1962). Specific inhibition of urease by hydroxamic acids. Biochimica et Biophysica Acta, 65(2), 380-383. View Source
